8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
CAS No.: 892299-50-2
Cat. No.: VC4060949
Molecular Formula: C14H17N3S
Molecular Weight: 259.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892299-50-2 |
|---|---|
| Molecular Formula | C14H17N3S |
| Molecular Weight | 259.37 g/mol |
| IUPAC Name | 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
| Standard InChI | InChI=1S/C14H17N3S/c1-17-9-7-14(8-10-17)15-12(13(18)16-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,16,18) |
| Standard InChI Key | YOTXRAMOGZFEOJ-UHFFFAOYSA-N |
| SMILES | CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
| Canonical SMILES | CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirocyclic system where a piperidine ring is fused to a triazine-like heterocycle via a shared spiro carbon atom. The core structure includes three nitrogen atoms, with one positioned at the 8-methyl substituent and another within the thione functional group. The phenyl ring at the 3-position introduces aromaticity, while the thione group () contributes to its electronic and reactive profile .
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Spiro center | Junction of piperidine and triazine-like rings |
| Functional groups | Thione (), methyl, phenyl |
| Aromatic systems | Benzene ring at C3 |
| Heteroatoms | 3 nitrogen atoms, 1 sulfur atom |
X-ray crystallographic studies of analogous spirocyclic compounds, such as 4-phenyl-1,2,4-triazaspiro[4.4]non-1-ene-3-thione, reveal non-planar conformations with dihedral angles exceeding 85° between aromatic and heterocyclic planes . Such structural rigidity may influence intermolecular interactions and crystallinity.
Physicochemical Characteristics
The compound is a solid at room temperature with a purity of ≥97% . Its solubility profile remains understudied, but logP values of related spirocyclic thiones suggest moderate lipophilicity (logP ≈ 3.19) , indicating potential membrane permeability. The thione group’s polarity (polar surface area ≈ 37.3 Ų) may facilitate hydrogen bonding with biological targets.
Synthesis and Characterization
Synthetic Pathways
Industrial synthesis typically employs multi-step protocols involving:
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Cyclocondensation: Reaction of thiourea derivatives with cyclic ketones to form the spiro core.
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Methylation: Introduction of the 8-methyl group via alkylating agents like methyl iodide.
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Aromatic substitution: Coupling of phenyl groups using palladium-catalyzed cross-coupling reactions .
Optimized conditions (e.g., anhydrous solvents, controlled temperatures) are critical to achieving yields >70% . Post-synthetic purification often involves column chromatography or recrystallization from ethanol-water mixtures .
Analytical Characterization
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Mass spectrometry: Molecular ion peak observed at m/z 259.37 ([M+H]⁺) .
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NMR spectroscopy:
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X-ray diffraction: While no data exists for this specific compound, related structures show monoclinic crystal systems with van der Waals-dominated packing .
| Compound | Activity (IC₅₀/MIC) | Target Pathway |
|---|---|---|
| 8-Methyl-3-phenyl derivative | Under investigation | DNA/protein interaction |
| 4-Phenyl-1,2,4-triazaspiro[4.4] | 12 µM (MCF-7) | Apoptosis via Bcl-2 inhibition |
| 8-[(4-Chlorophenyl)methyl] analog | 5 µg/mL (E. coli) | Cell wall synthesis |
Industrial and Research Applications
Polymer Stabilization
Patent literature highlights spirocyclic triazaspiro compounds as light stabilizers in polymers, scavenging free radicals through thiyl radical intermediates . The 8-methyl derivative’s thermal stability (decomposition >200°C) makes it suitable for high-temperature processing.
Chemical Intermediate
The compound serves as a precursor for:
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